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Compound of Interest

Compound Name: 2-Pyrimidinepropanoic acid

Cat. No.: B030045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2-
Pyrimidinepropanoic acid, a compound of interest in medicinal chemistry and drug

development. Due to the limited availability of experimental data in public repositories, this

document presents predicted spectroscopic data obtained from validated computational

models. These predictions offer valuable insights into the structural features of the molecule

and serve as a reference for experimental validation. Detailed, generalized experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data
The following sections present the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 2-
Pyrimidinepropanoic acid. This data has been generated using online spectroscopic

prediction tools and is intended to approximate the results that would be obtained through

experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 2-Pyrimidinepropanoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.7 Doublet 2H
H4, H6 (Pyrimidine

ring)

~7.3 Triplet 1H H5 (Pyrimidine ring)

~4.0 Quartet 1H
CH (Propanoic acid

chain)

~1.6 Doublet 3H
CH₃ (Propanoic acid

chain)

~12.5 Singlet (broad) 1H COOH

Table 2: Predicted ¹³C NMR Data for 2-Pyrimidinepropanoic acid

Chemical Shift (δ) ppm Assignment

~175 C=O (Carboxylic acid)

~165 C2 (Pyrimidine ring)

~157 C4, C6 (Pyrimidine ring)

~120 C5 (Pyrimidine ring)

~45 CH (Propanoic acid chain)

~18 CH₃ (Propanoic acid chain)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Significant IR Absorption Bands for 2-Pyrimidinepropanoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~3050 Medium C-H stretch (Aromatic)

~2980 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic acid)

~1590, 1570 Strong
C=N, C=C stretch (Pyrimidine

ring)

~1470, 1420 Medium C-H bend (Aliphatic)

~1300 Medium C-O stretch

~900-650 Medium-Strong C-H bend (Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented here is for electron ionization (EI).

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Pyrimidinepropanoic acid

m/z Predicted Fragment

152 [M]⁺ (Molecular Ion)

107 [M - COOH]⁺

95 [Pyrimidine-CH₂]⁺

79 [Pyrimidine]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These should be adapted based on the specific instrumentation and laboratory conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Pyrimidinepropanoic acid in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of

solvent will depend on the solubility of the compound.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse

experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and reference the chemical shifts to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-
Pyrimidinepropanoic acid with approximately 100-200 mg of dry potassium bromide (KBr)

using a mortar and pestle until a fine, homogeneous powder is obtained. Press the powder

into a transparent pellet using a hydraulic press.

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition: Record the background spectrum of the empty sample compartment. Then,

record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe can be used. The sample is heated to induce

vaporization into the ion source.

Ionization: In the case of Electron Ionization (EI), the vaporized sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Pyrimidinepropanoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Pyrimidinepropanoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030045#spectroscopic-data-of-2-
pyrimidinepropanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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